molecular formula C16H15NO2 B12554960 (4S)-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one CAS No. 182687-10-1

(4S)-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one

Cat. No.: B12554960
CAS No.: 182687-10-1
M. Wt: 253.29 g/mol
InChI Key: UWCHXMVJYGTEMQ-HNNXBMFYSA-N
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Description

(4S)-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are cyclic amides. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of (4-methoxyphenyl)acetic acid with phenyl isocyanate under basic conditions to form the azetidinone ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to form an alcohol.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-(4-hydroxyphenyl)-1-phenylazetidin-2-one.

    Reduction: Formation of (4S)-4-(4-methoxyphenyl)-1-phenylazetidin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4S)-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent due to its structural similarity to beta-lactam antibiotics.

    Industry: Used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (4S)-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. For example, its structural similarity to beta-lactam antibiotics suggests it may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. Additionally, its potential anticancer activity may involve the inhibition of enzymes critical for cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one is unique due to its specific substitution pattern and chiral center, which confer distinct biological activities and synthetic utility. Its methoxyphenyl and phenyl groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

182687-10-1

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(4S)-4-(4-methoxyphenyl)-1-phenylazetidin-2-one

InChI

InChI=1S/C16H15NO2/c1-19-14-9-7-12(8-10-14)15-11-16(18)17(15)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-/m0/s1

InChI Key

UWCHXMVJYGTEMQ-HNNXBMFYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CC(=O)N2C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N2C3=CC=CC=C3

Origin of Product

United States

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